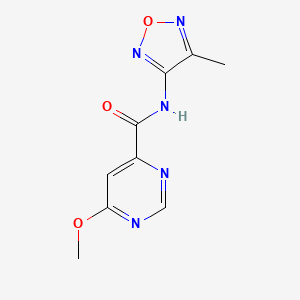

6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O3/c1-5-8(14-17-13-5)12-9(15)6-3-7(16-2)11-4-10-6/h3-4H,1-2H3,(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPLWFKAMSFHBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1NC(=O)C2=CC(=NC=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Pyrimidine ring construction: This involves the cyclization of appropriate precursors, often using formamide derivatives and ammonia or amines under high-temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to maintain consistent reaction conditions and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other reduced derivatives.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include amines and other reduced derivatives.

Substitution: Products vary depending on the nucleophile used but can include a wide range of substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide as an anticancer agent. Its structural similarity to other known anticancer compounds suggests it may inhibit specific kinases involved in tumor growth.

Case Study:

A study investigated the compound's effect on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that it exhibits cytotoxic effects with IC50 values comparable to standard chemotherapeutic agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant activity against a range of bacterial strains.

Data Summary:

In vitro tests showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 |

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the oxadiazole moiety have been shown to enhance its biological activity.

Key Findings:

- Substituents on the pyrimidine ring significantly influence potency.

- The presence of electron-withdrawing groups enhances inhibitory activity against target enzymes.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.

Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Heterocyclic Core Variations: Pyrimidine vs. Quinoline

The compound’s pyrimidine core distinguishes it from quinoline-based analogs, such as the 6-methoxy-N-substituted quinolinium derivatives in (e.g., 6-methoxy-N-(4-sulfobutyl)quinolinium). Key differences include:

- Electronic Effects: Pyrimidine’s electron-deficient nature (due to two nitrogen atoms) contrasts with quinoline’s aromatic system fused with a pyridine ring, affecting binding interactions in biological targets.

- Solubility: Quinolinium salts with sulfonate or carboxylate substituents (e.g., 6-methoxy-N-(4-sulfobutyl)quinolinium) exhibit high aqueous solubility due to ionic character, whereas the target compound’s neutral carboxamide and methyl-oxadiazole groups likely confer moderate solubility .

Table 1: Core Structure and Substituent Effects

| Compound Name | Core | Substituents | Solubility | Biological Activity* |

|---|---|---|---|---|

| Target Compound | Pyrimidine | Methoxy, methyl-oxadiazole | Moderate | Not reported |

| 6-Methoxy-N-(4-sulfobutyl)quinolinium | Quinolinium | Methoxy, sulfobutyl | High | 78 (Activity index) |

| 6-Methoxy-N-(11-undecanoic acid)quinolinium Br⁻ | Quinolinium | Methoxy, undecanoic acid | Low | 34 (Activity index) |

*Activity indices from (in vitro hippocampal neuron assays) suggest that longer alkyl chains reduce activity, possibly due to decreased membrane permeability or steric hindrance .

Oxadiazole Derivatives: Methyl vs. Nitro/Azo Substituents

The methyl-substituted oxadiazole in the target compound contrasts with nitro/azo-functionalized oxadiazoles like ANAZF (CAS 155438-11-2, ):

- Stability : Methyl groups are electron-donating, stabilizing the oxadiazole ring, whereas nitro and azo groups in ANAZF are electron-withdrawing, increasing reactivity and sensitivity to decomposition .

- The target compound’s neutral carboxamide and methyl group suggest non-explosive applications, such as kinase inhibition or polymer synthesis.

Table 2: Oxadiazole Substituent Comparison

| Compound Name | Oxadiazole Substituents | Key Properties | Regulatory Status |

|---|---|---|---|

| Target Compound | 4-Methyl | High stability, moderate lipophilicity | Not regulated |

| ANAZF (CAS 155438-11-2) | Nitro, azo | High reactivity, explosive | ITAR-controlled |

Carboxamide vs. Ionic Functional Groups

The carboxamide linker in the target compound differs from ionic groups (e.g., sulfonate, carboxylate) in quinolinium derivatives:

- Lipophilicity: The methyl-oxadiazole and carboxamide groups balance hydrophilicity and lipophilicity, whereas long alkyl chains in quinolinium analogs (e.g., undecanoic acid) reduce solubility and may hinder cellular uptake .

Biological Activity

6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 234.21 g/mol

- CAS Number : 89066-46-6

This structure incorporates a pyrimidine ring substituted with a methoxy group and an oxadiazole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrimidine scaffolds. For instance, derivatives of oxadiazole have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells.

Case Study:

In a study evaluating the cytotoxic effects of related compounds, it was found that derivatives similar to this compound exhibited IC values ranging from 10 to 35 μM against HepG2 cells. The mechanism involved the induction of apoptosis via the mitochondrial pathway and increased reactive oxygen species (ROS) production .

| Compound | Cell Line | IC (μM) | Mechanism |

|---|---|---|---|

| Compound A | HepG2 | 35.58 | Apoptosis via ROS |

| Compound B | MCF-7 | 25.72 | Cell cycle arrest |

| This compound | HepG2 | TBD | TBD |

The biological activity of this compound is attributed to several mechanisms:

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells. Flow cytometry analyses indicated increased proportions of cells in the G0/G1 phase and a decrease in the G2/M phase after treatment with related oxadiazole derivatives .

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to growth inhibition in cancer cells.

- Antioxidant Activity : The generation of ROS suggests that these compounds may also possess antioxidant properties that could contribute to their anticancer effects.

Pharmacological Implications

The promising anticancer activity of this compound positions it as a potential candidate for further development in cancer therapeutics. Its unique structure allows for modifications that could enhance its efficacy and selectivity against tumor cells while minimizing side effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide, and how can experimental design optimize yield?

- Methodological Answer : Use statistical experimental design (e.g., factorial or response surface methodologies) to systematically vary reaction parameters (temperature, catalyst loading, solvent polarity). Computational reaction path searches based on quantum chemical calculations (e.g., density functional theory) can predict intermediates and transition states, reducing trial-and-error experimentation .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) for structural elucidation (e.g., ¹H/¹³C for methoxy and oxadiazole moieties) with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Reverse-phase HPLC with UV detection optimizes purity assessment, using gradient elution to resolve polar impurities .

Q. How can researchers design preliminary bioactivity assays for this compound?

- Methodological Answer : Employ high-throughput screening (HTS) against target enzymes (e.g., kinases or proteases) linked to disease pathways. Use dose-response curves to calculate IC₅₀ values. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with orthogonal assays (e.g., surface plasmon resonance) .

Advanced Research Questions

Q. What computational strategies predict the reactivity and regioselectivity of this compound in novel reactions?

- Methodological Answer : Apply quantum mechanics/molecular mechanics (QM/MM) simulations to model reaction pathways. Use Fukui indices to identify electrophilic/nucleophilic sites on the pyrimidine and oxadiazole rings. Validate predictions with microkinetic modeling and isotopic labeling experiments .

Q. How can contradictory solubility data (e.g., in polar vs. nonpolar solvents) be resolved?

- Methodological Answer : Perform Hansen solubility parameter analysis to quantify dispersion, polar, and hydrogen-bonding contributions. Use molecular dynamics (MD) simulations to correlate solvent-shell structure with experimental solubility. Cross-validate with differential scanning calorimetry (DSC) for phase behavior .

Q. What advanced reactor designs improve scalability for derivatives of this compound?

- Methodological Answer : Implement continuous-flow reactors with immobilized catalysts (e.g., packed-bed systems) to enhance mass transfer and reduce byproducts. Optimize residence time distribution (RTD) using computational fluid dynamics (CFD) and inline PAT tools (e.g., FTIR for real-time monitoring) .

Q. How do electronic effects of the 4-methyl-1,2,5-oxadiazole substituent influence the compound’s binding affinity?

- Methodological Answer : Conduct molecular docking (e.g., AutoDock Vina) paired with alchemical free-energy calculations (e.g., MM/PBSA) to quantify ligand-protein interactions. Synthesize analogs with varying substituents (e.g., electron-withdrawing groups) and correlate with experimental binding data .

Data Analysis and Theoretical Frameworks

Q. What statistical methods address variability in biological replicate data for this compound?

- Methodological Answer : Apply mixed-effects models to separate biological from technical variability. Use principal component analysis (PCA) to identify outliers in multi-parametric datasets (e.g., IC₅₀, solubility, stability). Validate with Bayesian hierarchical modeling .

Q. How can reaction mechanisms involving this compound be validated when intermediates are unstable?

- Methodological Answer : Use ultrafast spectroscopy (e.g., femtosecond transient absorption) to capture short-lived intermediates. Pair with isotopic labeling (e.g., ¹⁵N in the oxadiazole ring) and theoretical IR frequency calculations to assign spectral signatures .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.